The compound "5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine" represents a class of molecules that have garnered interest due to their potential biological activities. The tert-butylsulfonyl group is known to be a versatile moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates. In the context of serotonin 5-HT(6) receptor antagonists, the sulfonyl group plays a crucial role in the potency and selectivity of these compounds. The 5-HT(6) receptor is a promising target for the treatment of various central nervous system disorders, including cognitive deficits, Alzheimer's disease, and obesity13.
The mechanism of action for compounds related to "5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine" involves the antagonism of the serotonin 5-HT(6) receptor. The structure-activity relationship (SAR) studies have shown that the presence of a sulfonyl group and its interaction with the receptor are critical for high potency and selectivity. For instance, the intramolecular hydrogen bond formation between the sulfo and methylamino groups in certain pyrazolopyrimidin derivatives restricts conformational flexibility, which is beneficial for blocking serotonin-induced responses in cells expressing the human 5-HT(6) receptor1. Additionally, the size and shape of the molecule, particularly the gyration radii, have been correlated with the potency of these antagonists, suggesting that more compact molecules tend to be more effective1.
In medicinal chemistry, the tert-butylsulfonyl group is utilized to synthesize a wide range of enantioenriched amines. The N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which are key building blocks for pharmaceuticals. These imines are activated by the tert-butanesulfinyl group for the addition of various nucleophiles and can be transformed into a plethora of highly enantioenriched amines, amino acids, amino alcohols, and other derivatives2.
In the field of drug discovery, the sulfonyl-containing pyrazolopyrimidines have been explored for their high potency and specificity as serotonin 5-HT(6) receptor antagonists. These compounds have been evaluated across a range of potencies and have shown extreme selectivity, making them promising candidates for therapeutic targets related to the central nervous system. The most potent derivatives exhibit sub-nanomolar affinity for the 5-HT(6) receptor and possess a high degree of selectivity relative to other therapeutic targets3.
The addition of a positively ionizable group (PI) to the pyrimidine ring has been hypothesized to increase the 5HT(6)R blocking potency without significantly affecting the ligands' potency or selectivity. This strategy also allows for the modification of the compounds' ADME (absorption, distribution, metabolism, and excretion) characteristics, which is crucial for the development of orally active pharmaceuticals1.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6